3,5-Dibromo-4-methylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

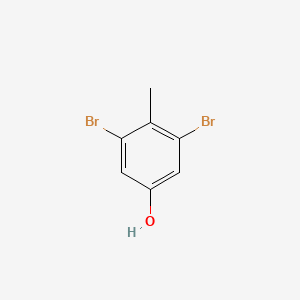

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O/c1-4-6(8)2-5(10)3-7(4)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCQKKVGMZCWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80930598 | |

| Record name | 3,5-Dibromo-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13979-81-2, 86006-42-0 | |

| Record name | 3,5-Dibromo-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13979-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013979812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, dibromomethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086006420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dibromo-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromo-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromo-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-methylphenol, also known as 3,5-Dibromo-p-cresol, is a halogenated aromatic organic compound with significant applications in organic synthesis and as an intermediate in the production of various biologically active molecules.[1][2] Its unique structural features, including the phenolic hydroxyl group and the two bromine atoms on the aromatic ring, impart specific reactivity and properties that are of interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties, synthesis, and handling of this compound, offering a foundational resource for its effective and safe utilization in a laboratory setting.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a chemical is paramount for its application in research and development.

The structure of this compound consists of a phenol ring substituted with two bromine atoms at positions 3 and 5, and a methyl group at position 4.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

InChI: InChI=1S/C7H6Br2O/c1-4-6(8)2-5(10)3-7(4)9/h2-3,10H,1H3[1]

-

SMILES: CC1=C(C=C(C=C1Br)O)Br[1]

-

Synonyms: 3,5-Dibromo-p-cresol, Phenol, 3,5-dibromo-4-methyl-[1][3]

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 265.93 g/mol | PubChem[1], NIST[3] |

| Appearance | Solid | |

| Melting Point | 59-61 °C (lit.) | NINGBO INNO PHARMCHEM CO.,LTD.[5] |

| Boiling Point | 142-145 °C at 23 mm Hg (lit.) | NINGBO INNO PHARMCHEM CO.,LTD.[5] |

| Solubility | Soluble in DMSO | BioCrick[6] |

Spectroscopic and Analytical Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds.

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The NIST WebBook is a valuable resource for its mass spectrum (electron ionization).[3] The presence of two bromine atoms will result in a characteristic isotopic pattern due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes.

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. C-Br stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is essential for its application in further chemical transformations.

A common method for the synthesis of brominated phenols is the direct bromination of the corresponding phenol. For the synthesis of this compound, the starting material would be 4-methylphenol (p-cresol). The reaction is typically carried out using a brominating agent such as elemental bromine in a suitable solvent. The hydroxyl group is an activating group, directing the electrophilic substitution to the ortho and para positions. Since the para position is blocked by the methyl group, bromination occurs at the two ortho positions.

A general procedure for a similar synthesis, the bromination of 2,4,6-trimethylphenol, involves dissolving the phenol in carbon tetrachloride and adding bromine at a controlled temperature.[8] This is followed by heating to complete the reaction and removal of unreacted bromine and solvent.[8] A similar approach could be adapted for the synthesis of this compound from 4-methylphenol.

Experimental Protocol: Synthesis of this compound (Illustrative)

-

Dissolution: Dissolve 4-methylphenol in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out in a well-ventilated fume hood.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise to the stirred solution of 4-methylphenol. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench any excess bromine by adding a solution of sodium thiosulfate. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

The reactivity of this compound is primarily governed by the phenolic hydroxyl group and the brominated aromatic ring.

-

Phenolic Hydroxyl Group: The hydroxyl group can undergo reactions typical of phenols, such as etherification, esterification, and O-alkylation. The acidity of the phenolic proton is influenced by the electron-withdrawing bromine atoms.

-

Aromatic Ring: The bromine atoms can be substituted through various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, allowing for the introduction of new functional groups and the construction of more complex molecules. The bromine atoms also deactivate the ring towards further electrophilic substitution.

Safety, Handling, and Storage

Proper safety precautions are crucial when working with this compound.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

The signal word is "Warning".[1]

When handling this compound, it is essential to use appropriate personal protective equipment (PPE) to minimize exposure.[10][11]

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[10][11] Ensure that eyewash stations and safety showers are readily accessible.[10]

-

Eye Protection: Wear chemical safety goggles or a face shield.[10][11]

-

Skin Protection: Wear protective gloves and a lab coat.[10][11]

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.[10]

Avoid breathing dust, fume, gas, mist, vapors, or spray.[10] Wash hands thoroughly after handling.[10][11]

Store this compound in a tightly closed container in a dry and well-ventilated place.[10]

Applications in Research and Drug Development

Halogenated phenols are important building blocks in organic synthesis. This compound can serve as a precursor for the synthesis of a variety of compounds with potential biological activity. The bromine atoms can be readily functionalized using modern cross-coupling methodologies to introduce diverse substituents, enabling the generation of libraries of compounds for screening in drug discovery programs. For instance, the phenolic hydroxyl group can be a key pharmacophoric feature, while the substituents introduced at the bromine positions can modulate the compound's potency, selectivity, and pharmacokinetic properties.

References

- 1. This compound | C7H6Br2O | CID 55457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13979-81-2 [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. nbinno.com [nbinno.com]

- 6. Methylprednisolone Sodium Succinate | CAS:2375-03-3 | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. This compound(13979-81-2) 1H NMR spectrum [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. angenechemical.com [angenechemical.com]

3,5-Dibromo-4-methylphenol CAS number 13979-81-2

An In-Depth Technical Guide to 3,5-Dibromo-4-methylphenol (CAS 13979-81-2): A Versatile Intermediate for Advanced Synthesis

Abstract

This compound, also known as 3,5-Dibromo-p-cresol, is a halogenated aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique substitution pattern—a hydroxyl group for nucleophilic and electrophilic reactions, two bromine atoms for cross-coupling and metallation, and a methyl group influencing electronic properties—renders it a highly versatile building block. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its physicochemical properties, a validated synthetic protocol with mechanistic insights, key applications as a synthetic intermediate, and essential safety and handling protocols.

Physicochemical and Spectroscopic Profile

This compound is a solid at room temperature.[1] Its identity and purity are typically confirmed through a combination of physical constant measurements and spectroscopic analysis. The key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13979-81-2 | [2][3][4] |

| Molecular Formula | C₇H₆Br₂O | [2][3][5] |

| Molecular Weight | 265.93 g/mol | [2][4][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 3,5-Dibromo-p-cresol | [2][5] |

| Appearance | White to off-white or light brown solid/powder | [6][7] |

| Melting Point | 105-107 °C | [1] |

| Boiling Point | 280-286 °C | [1] |

| EINECS Number | 237-763-6 | [2][3] |

Spectroscopic Characterization

Definitive structural confirmation relies on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. ¹³C NMR will reveal the unique carbon environments within the molecule.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a characteristic isotopic pattern for a dibrominated compound, with prominent molecular ion peaks (M, M+2, M+4).[5][8]

-

Infrared (IR) Spectroscopy: The IR spectrum will feature a broad absorption band characteristic of the O-H stretch of the phenolic group and other peaks corresponding to C-H and C-Br bonds, and C=C bonds of the aromatic ring.[8][9]

Caption: Chemical structure of this compound.

Synthesis Protocol and Mechanistic Rationale

The most direct and common synthesis of this compound is via the electrophilic aromatic substitution of p-cresol (4-methylphenol). The phenolic hydroxyl group is a potent activating, ortho-, para-directing group. Since the para position is blocked by the methyl group, substitution is directed to the two ortho positions.

Expertise in Practice: Why This Protocol Works

The choice of solvent and brominating agent is critical. A polar protic solvent like acetic acid can facilitate the polarization of molecular bromine (Br₂), enhancing its electrophilicity. The reaction is highly exothermic; therefore, controlling the temperature is essential to prevent over-bromination or the formation of side products. The protocol described is adapted from standard procedures for the bromination of activated aromatic rings.[6][10]

Detailed Step-by-Step Synthesis Protocol

Materials:

-

p-Cresol (4-methylphenol)

-

Molecular Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium bisulfite (NaHSO₃) solution, saturated

-

Ice-cold deionized water

-

Ethanol or Rectified Spirit for recrystallization

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas trap for HBr), dissolve p-cresol (1.0 eq.) in glacial acetic acid.

-

Temperature Control: Cool the flask in an ice-water bath to maintain a temperature of 0-5 °C.

-

Bromine Addition: Slowly add a solution of molecular bromine (2.0 - 2.1 eq.) in glacial acetic acid via the dropping funnel over 1-2 hours. Maintain vigorous stirring and ensure the temperature does not exceed 10 °C. The reaction is exothermic and will produce hydrogen bromide (HBr) gas.[10]

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours to ensure the reaction goes to completion. Monitor progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing a large volume of ice-cold water with vigorous stirring. A precipitate will form.

-

Workup: To remove any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the orange/brown color of bromine disappears.

-

Isolation: Filter the solid precipitate using a Büchner funnel, and wash the crude product thoroughly with cold water.

-

Purification: Recrystallize the dried crude solid from a suitable solvent, such as aqueous ethanol or rectified spirit, to yield pure this compound as a crystalline solid.[10]

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Advanced Synthesis

While specific drugs derived directly from this compound are not widely documented, its value lies in its role as a versatile chemical intermediate. The strategic placement of its functional groups allows for sequential and regioselective modifications.

A Scaffold for Biologically Active Molecules

The broader class of bromophenols, particularly those isolated from marine sources, exhibit a wide range of potent biological activities, including antimicrobial, anticancer, and anti-diabetic properties.[11][12] For instance, the bromophenol compound Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane (BDDPM) has been shown to inhibit the proliferation and invasion of hepatocellular carcinoma cells.[12] Another study highlighted a novel bromophenol derivative as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key target in diabetes therapy.[11] this compound serves as an excellent starting point for synthesizing analogs of such compounds, enabling structure-activity relationship (SAR) studies.

Core Reactions for Derivatization:

-

Suzuki and other Cross-Coupling Reactions: The two bromine atoms are prime sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups.[13]

-

O-Alkylation/O-Acylation: The phenolic hydroxyl group can be easily alkylated or acylated to form ethers and esters, respectively, which is a common step in modifying drug candidates to improve properties like solubility or metabolic stability.[14]

-

Directed Ortho-Metallation: The hydroxyl group can direct metallation (e.g., lithiation) to the C2 and C6 positions if they were not already substituted, although in this case, the bromine atoms are more likely to undergo metal-halogen exchange.

Caption: Key reactive sites and derivatization pathways.

Safety, Handling, and Storage

As a hazardous chemical, proper handling of this compound is mandatory to ensure laboratory safety.

GHS Hazard Identification

According to aggregated GHS data, this compound is classified with the following hazards:

-

H335: May cause respiratory irritation.[5]

The corresponding signal word is "Warning" .[5]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[16]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16][17]

-

Exposure Controls: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[16] If inhaled, move the person to fresh air.[16]

-

Spill Management: In case of a spill, contain the solid material, avoid generating dust, and clean up using appropriate methods for hazardous chemical waste.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[16]

Conclusion

This compound is a valuable and versatile intermediate in organic chemistry. Its well-defined structure provides multiple handles for synthetic modification, making it an attractive starting material for creating complex molecules, including potential pharmaceutical agents and specialty chemicals. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

- 1. This compound CAS#: 13979-81-2 [amp.chemicalbook.com]

- 2. labfind.co.kr [labfind.co.kr]

- 3. This compound , 95% , 13979-81-2 - CookeChem [cookechem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | C7H6Br2O | CID 55457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. 3,5-Dibromo-p-cresol | 13979-81-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound(13979-81-2) 1H NMR spectrum [chemicalbook.com]

- 10. japsr.in [japsr.in]

- 11. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Marine Bromophenol Bis (2,3-Dibromo-4,5-dihydroxy-phenyl)-methane Inhibits the Proliferation, Migration, and Invasion of Hepatocellular Carcinoma Cells via Modulating β1-Integrin/FAK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Page loading... [wap.guidechem.com]

- 14. nbinno.com [nbinno.com]

- 15. This compound, 97% | Fisher Scientific [fishersci.ca]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 3,5-Dibromo-4-methylphenol: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of 3,5-Dibromo-4-methylphenol. As a halogenated phenolic compound, it represents a valuable scaffold in medicinal chemistry and materials science. This document delves into its structural elucidation through spectroscopic analysis, outlines a viable synthetic pathway, and explores its prospective roles in drug discovery, particularly in the context of enzyme inhibition. Safety considerations and handling protocols are also addressed to ensure its effective and responsible use in a research and development setting.

Introduction

This compound, also known as 3,5-Dibromo-p-cresol, is a substituted aromatic compound belonging to the class of halogenated phenols. The introduction of bromine atoms onto the phenolic ring significantly alters its electronic and lipophilic properties compared to the parent p-cresol molecule. These modifications can lead to unique biological activities and make it a versatile intermediate in organic synthesis. This guide aims to be a key resource for professionals in the pharmaceutical and chemical industries, providing in-depth technical information to facilitate its application in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzene ring substituted with a hydroxyl group, a methyl group, and two bromine atoms. The IUPAC name for this compound is this compound[1]. The strategic placement of the bromine atoms at the meta positions relative to the hydroxyl group influences its chemical reactivity and potential biological interactions.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₆Br₂O | [1][2] |

| Molecular Weight | 265.93 g/mol | [1][3] |

| CAS Number | 13979-81-2 | [1][2] |

| Appearance | White to orange to green powder/crystal | [4] |

| Melting Point | 106.0 to 110.0 °C | [4] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3,5-Dibromo-p-cresol, Phenol, 3,5-dibromo-4-methyl- | [1][2][4] |

A key aspect of its structure is the directing effect of the substituents on the aromatic ring. The hydroxyl group is a strong activating and ortho-, para-directing group, while the methyl group is a weaker activating and ortho-, para-directing group. The synthesis of the 3,5-dibromo isomer, therefore, requires a strategic approach to overcome the natural propensity for bromination at the positions ortho to the hydroxyl group.

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Synthesis of this compound

The synthesis of this compound presents a regioselectivity challenge. Direct bromination of p-cresol (4-methylphenol) typically yields 2,6-dibromo-4-methylphenol due to the strong ortho-directing effect of the hydroxyl group. To achieve the desired 3,5-dibromo substitution pattern, a multi-step synthetic approach is necessary. One plausible route involves the use of a starting material where the desired substitution pattern is already established or can be readily achieved.

A reported method for the synthesis of related compounds involves the bromination of p-cresol followed by methylation to yield 3,5-dibromo-4-methoxytoluene[5]. While this does not directly yield the target molecule, it highlights a strategy of modifying the starting material to influence the reaction outcome.

Proposed Synthetic Workflow:

A potential regioselective synthesis could involve the protection of the more reactive ortho positions, followed by bromination and deprotection. Another approach could start from a precursor that favors meta-bromination.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Step 1: Protection of p-Cresol. p-Cresol is treated with fuming sulfuric acid to introduce sulfonic acid groups at the ortho positions (2 and 6), effectively blocking them from electrophilic attack.

-

Step 2: Bromination. The resulting p-cresol-2,6-disulfonic acid is then subjected to bromination. With the ortho positions blocked, the bromine atoms are directed to the meta positions (3 and 5).

-

Step 3: Deprotection. The sulfonic acid groups are subsequently removed by hydrolysis with dilute sulfuric acid under heat, yielding the final product, this compound.

Causality behind Experimental Choices: This multi-step approach is necessitated by the directing effects of the substituents on the aromatic ring. The sulfonation step is a classic strategy to temporarily block reactive sites and control the regioselectivity of subsequent electrophilic aromatic substitution reactions. The final desulfonation step is a reversible reaction that allows for the removal of the protecting groups to yield the desired product.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion peak (M+) would be expected around m/z 266, with a significant M+2 peak of similar intensity and an M+4 peak of lower intensity, corresponding to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br)[1][2]. The NIST Mass Spectrometry Data Center reports a spectrum for this compound[2].

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic ring and the methyl group would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibrations typically appear in the fingerprint region, below 700 cm⁻¹. An IR spectrum is available in the NIST WebBook[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would provide key structural information.

-

A singlet for the two equivalent aromatic protons (at C2 and C6).

-

A singlet for the three protons of the methyl group.

-

A broad singlet for the phenolic hydroxyl proton, which is exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments in the molecule.

-

A signal for the carbon bearing the hydroxyl group (C1).

-

A signal for the two equivalent carbons bearing the bromine atoms (C3 and C5).

-

A signal for the carbon bearing the methyl group (C4).

-

A signal for the two equivalent aromatic carbons (C2 and C6).

-

A signal for the methyl carbon.

Potential Applications in Research and Drug Development

Halogenated phenols are a class of compounds with diverse biological activities. While specific studies on this compound are limited in the public domain, the broader class of bromophenols has shown significant promise in several therapeutic areas.

Enzyme Inhibition

A significant area of interest for bromophenols is their potential as enzyme inhibitors. Notably, several bromophenol derivatives have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway[8][9]. Inhibition of PTP1B is a promising therapeutic strategy for the treatment of type 2 diabetes and obesity[8][10]. The structural features of this compound make it a candidate for investigation as a PTP1B inhibitor. The lipophilic bromine atoms and the phenolic hydroxyl group could facilitate binding to the active or allosteric sites of the enzyme[11].

Anticancer and Antioxidant Activity

Marine algae are a rich source of bromophenols, many of which have demonstrated potent antioxidant and anticancer properties[12][13]. These activities are often attributed to the ability of the phenolic hydroxyl group to scavenge free radicals and the overall lipophilicity of the molecule, which allows for interaction with cellular membranes and intracellular targets. While the specific cytotoxicity of this compound has not been extensively reported, its structural similarity to other biologically active bromophenols suggests that it may warrant investigation for these properties.

Synthetic Building Block

Beyond its potential biological activities, this compound serves as a valuable building block in organic synthesis. The presence of two bromine atoms and a hydroxyl group provides multiple reactive sites for further functionalization, allowing for the construction of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

GHS Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[1][14].

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection[1].

It is essential to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal before working with this compound.

Conclusion

This compound is a halogenated phenolic compound with a unique molecular structure that makes it a person of interest for both synthetic and medicinal chemistry. While a regioselective synthesis presents a challenge, established chemical principles offer viable pathways for its preparation. The full characterization of this molecule through modern spectroscopic techniques is crucial for its application. Although specific biological data for this compound is not yet abundant, the known activities of related bromophenols, particularly as enzyme inhibitors, suggest that it is a promising candidate for further investigation in drug discovery programs. This technical guide provides a solid foundation of knowledge for researchers and scientists to explore the potential of this intriguing molecule.

References

- 1. This compound | C7H6Br2O | CID 55457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. 3,5-Dibromo-p-cresol | 13979-81-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. lookchem.com [lookchem.com]

- 6. rsc.org [rsc.org]

- 7. acgpubs.org [acgpubs.org]

- 8. Marine Bromophenol Derivative 3,4-Dibromo-5-(2-bromo-3,4-dihydroxy-6-isopropoxymethyl benzyl)benzene-1,2-diol Protects Hepatocytes from Lipid-Induced Cell Damage and Insulin Resistance via PTP1B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenolic-based allosteric inhibition of PTP1B: unlocking new therapeutic potential for metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Allosteric Inhibition of PTP1B by a Nonpolar Terpenoid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Marine bromophenol bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, induces mitochondrial apoptosis in K562 cells and inhibits topoisomerase I in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound, 97% | Fisher Scientific [fishersci.ca]

3,5-Dibromo-4-methylphenol solubility parameters

An In-Depth Technical Guide to the Solubility Parameters of 3,5-Dibromo-4-methylphenol

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise characterization of a molecule's solubility is fundamental to its application, particularly within the pharmaceutical and materials science sectors. For active pharmaceutical ingredients (APIs) and key chemical intermediates like this compound, understanding and quantifying solubility is not merely an academic exercise but a critical determinant of process efficiency, formulation stability, and bioavailability. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the Hansen Solubility Parameters (HSP) for this compound. We move beyond simplistic "like dissolves like" heuristics to a quantitative, three-dimensional system that accounts for dispersive, polar, and hydrogen bonding interactions. This document details the theoretical underpinnings of solubility parameters, offers a robust, step-by-step protocol for their experimental determination, and discusses the practical application of these parameters in solvent selection, formulation design, and process optimization.

Introduction: The Significance of this compound

This compound, also known as 3,5-Dibromo-p-cresol, is an aromatic compound whose structure lends itself to a variety of applications, including as a building block in organic synthesis and potentially in the development of novel therapeutic agents, given the known bioactivity of brominated phenols.[1][2] Its physicochemical properties, summarized in Table 1, dictate its behavior in chemical and biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 3,5-Dibromo-p-cresol | [4][5] |

| CAS Number | 13979-81-2 | [4][6][7][8] |

| Molecular Formula | C₇H₆Br₂O | [3][6] |

| Molecular Weight | 265.93 g/mol | [3][6] |

| Appearance | White to off-white crystalline powder | [5][9] |

| Melting Point | 106.0 to 110.0 °C | [5] |

The solubility of this compound is a critical parameter. In synthesis, it governs the choice of reaction media and purification methods like recrystallization. In drug development, solubility directly impacts formulation strategies, affecting everything from the choice of excipients in a solid dosage form to the selection of vehicles for preclinical studies. A quantitative understanding of its interaction space is therefore indispensable.

The Theoretical Framework of Solubility Parameters

The concept of "like dissolves like" can be quantified through the use of solubility parameters, which are derived from a material's cohesive energy density (CED). CED is the energy required to separate the molecules of a substance from each other, overcoming all intermolecular van der Waals forces.[10][11]

From Hildebrand to Hansen: A Necessary Evolution

The initial Hildebrand solubility parameter (δt) is defined as the square root of the CED.[12] While a powerful concept, it represents the total cohesive energy as a single number, which is often insufficient for systems involving polar or hydrogen-bonding interactions.[13][14]

Charles M. Hansen addressed this limitation by proposing that the total cohesive energy could be divided into three components:

-

δD (Dispersion): Energy from atomic London dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from the forces of hydrogen bonds.

These three Hansen Solubility Parameters (HSP) are related to the total Hildebrand parameter by the equation:

δt² = δD² + δP² + δH² [12][15]

This three-dimensional approach provides a far more nuanced and accurate prediction of solubility, especially for complex molecules like phenols.[10][16]

Caption: Decomposition of Hildebrand parameter into Hansen parameters.

Determination of Hansen Solubility Parameters

The HSP of a solute like this compound can be determined through both theoretical prediction and experimental validation. The experimental method is the gold standard for accuracy.

Theoretical Prediction via Group Contribution Methods

In the absence of experimental data, group contribution methods, such as those developed by Van Krevelen and Hoftyzer or Fedors, can provide a reasonable estimate of HSP.[12][17] These methods assign specific values for the dispersion, polar, and hydrogen-bonding components to the individual functional groups within the molecule. By summing the contributions of each group (e.g., -CH₃, C=C aromatic, -OH, -Br), one can calculate the overall HSP for the molecule. While powerful for initial screening, these methods are predictive and should ideally be confirmed experimentally.

Experimental Determination: The Sphere Method

The most reliable method for determining a solute's HSP is to test its solubility in a series of well-characterized solvents.[15][18] The principle is that all "good" solvents for the solute will have similar HSP values and will cluster together in the three-dimensional Hansen space.[18] A sphere can then be mathematically fitted to enclose all the good solvents, while excluding the poor ones. The center of this sphere represents the HSP (δD, δP, δH) of the solute, and its radius (R₀) is the interaction radius.

This protocol provides a self-validating system for accurate HSP determination.

Objective: To determine the Hansen Solubility Parameters (δD, δP, δH) and the interaction radius (R₀) of this compound.

Materials:

-

This compound (≥97% purity)

-

A set of 20-30 probing solvents with known HSP values (see Table 2 for an example set)

-

Analytical balance

-

Vortex mixer

-

Centrifuge (optional)

-

Glass vials with screw caps (e.g., 4 mL)

-

HSP analysis software (e.g., HSPiP) or a spreadsheet program capable of 3D plotting and sphere-fitting calculations.

Table 2: Example Probing Solvents and their Hansen Solubility Parameters (MPa⁰.⁵)

| Solvent | δD | δP | δH |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Water | 15.5 | 16.0 | 42.3 |

Note: A comprehensive list of solvents should be used to cover a wide area of Hansen space.

References

- 1. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Marine Bromophenol Bis (2,3-Dibromo-4,5-dihydroxy-phenyl)-methane Inhibits the Proliferation, Migration, and Invasion of Hepatocellular Carcinoma Cells via Modulating β1-Integrin/FAK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H6Br2O | CID 55457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 13979-81-2 [chemicalbook.com]

- 5. 3,5-Dibromo-p-cresol | 13979-81-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. scbt.com [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. CAS # 13979-81-2, this compound, 3,5-Dibromo-p-cresol - chemBlink [chemblink.com]

- 9. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 11. Solubility Parameters-- [cool.culturalheritage.org]

- 12. wjarr.com [wjarr.com]

- 13. pirika.com [pirika.com]

- 14. Hildebrand | Hansen Solubility Parameters [hansen-solubility.com]

- 15. kinampark.com [kinampark.com]

- 16. mdpi.com [mdpi.com]

- 17. d.lib.msu.edu [d.lib.msu.edu]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermal Stability of 3,5-Dibromo-4-methylphenol

Prepared by: Senior Application Scientist, Advanced Chemical Analysis Division

This guide provides a comprehensive technical overview of the thermal stability of 3,5-Dibromo-4-methylphenol (also known as 3,5-Dibromo-p-cresol). As a crucial intermediate in organic synthesis and a building block in the development of novel pharmaceutical agents, a thorough understanding of its behavior under thermal stress is paramount for ensuring safety, optimizing reaction conditions, and maintaining product purity.[1][2] This document is intended for researchers, scientists, and drug development professionals who handle or utilize this compound in their work.

Introduction: The Critical Role of Thermal Stability

This compound is a substituted phenol whose utility in medicinal chemistry and materials science is growing.[2][3][4] Its molecular architecture, featuring a phenolic hydroxyl group and two bromine atoms on the aromatic ring, offers multiple sites for chemical modification.[1][2] However, these same functional groups influence its stability when subjected to heat.

Thermal stability is not merely a data point on a safety sheet; it is a critical process parameter that dictates:

-

Maximum Reaction Temperature: Defining the upper limit for synthetic reactions without risking degradation and the formation of impurities.

-

Storage and Handling Protocols: Establishing safe conditions to prevent decomposition over time.[5][6][7]

-

Purification Methods: Informing choices for purification techniques like distillation or melt crystallization.

-

Safety and Hazard Mitigation: Predicting the potential for thermal runaway events and the release of hazardous decomposition products, such as hydrogen bromide.[8]

This guide will elucidate the theoretical underpinnings of its decomposition, provide field-proven experimental protocols for its characterization, and translate the resulting data into practical, actionable insights.

Core Physicochemical Properties

A baseline understanding of the compound's physical properties is essential before delving into its thermal behavior. These properties provide context for the interpretation of analytical data.

| Property | Value | Source |

| CAS Number | 13979-81-2 | [9][10][11] |

| Molecular Formula | C₇H₆Br₂O | [9][10] |

| Molecular Weight | 265.93 g/mol | [9][10] |

| Appearance | White to off-white or crystalline powder | [6] |

| Melting Point | 106 - 110 °C | [6] |

| Purity (Typical) | >95-97% | [6][12] |

Theoretical Framework of Thermal Decomposition

The thermal degradation of this compound is a complex process governed by the relative strengths of its covalent bonds. The presence of bromine atoms, a hydroxyl group, and a methyl group on the benzene ring creates several potential decomposition pathways.

-

Weakest Link Hypothesis: The C-Br bonds are typically the most labile and susceptible to homolytic cleavage at elevated temperatures, which can initiate radical chain reactions.

-

Influence of the Hydroxyl Group: The phenolic -OH group can participate in dehydration reactions or influence the electronic structure of the ring, affecting the stability of adjacent C-Br bonds.

-

Atmospheric Effects:

-

Inert Atmosphere (e.g., Nitrogen, Argon): Decomposition will primarily proceed through pyrolysis, involving bond scission and rearrangement, leading to the formation of char and various volatile organic fragments.[13]

-

Oxidative Atmosphere (e.g., Air): The presence of oxygen introduces oxidative degradation pathways. This typically occurs at lower temperatures than pyrolysis and involves the formation of oxides of carbon (CO, CO₂) and water, alongside brominated species.[13] The process is often highly exothermic.

-

Hazardous decomposition products can include corrosive and toxic gases like carbon monoxide, carbon dioxide, and hydrogen halides (HBr).[8]

Key Analytical Methodologies: TGA and DSC

A dual-pronged approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive profile of thermal stability.[14] TGA tracks mass changes with temperature, while DSC measures the associated energy changes (heat flow).[15][16][17]

Thermogravimetric Analysis (TGA)

TGA quantifies the mass loss of a sample as it is heated at a controlled rate.[18] This directly reveals the temperatures at which the material decomposes and volatilizes.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[19][20] It is invaluable for identifying melting, crystallization, phase transitions, and the exothermic or endothermic nature of decomposition.[15]

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to produce reliable and reproducible data. The causality behind key parameter choices is explained to ensure a deep understanding of the methodology.

Diagram: Thermal Stability Assessment Workflow

Caption: Workflow for comprehensive thermal stability analysis.

Protocol 1: Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

-

Sample Preparation: Accurately weigh 5-10 mg of the dried, homogenous this compound powder into an alumina crucible.

-

Rationale: A small sample mass minimizes thermal gradients within the sample, ensuring that the measured temperature is representative of the entire sample. Alumina crucibles are inert at high temperatures.

-

-

Experimental Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with the desired gas (Nitrogen or Air) at a flow rate of 50 mL/min for at least 15 minutes to ensure a consistent atmosphere.

-

Rationale: A controlled atmosphere is critical. Nitrogen reveals the inherent thermal stability (pyrolysis)[17], while air reveals susceptibility to oxidative degradation[17].

-

-

Thermal Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

Rationale: A 10 °C/min heating rate is a standard practice that balances resolution and experimental time. Slower rates can provide better resolution of overlapping events, while faster rates can shift decomposition to higher temperatures.[19]

-

-

Data Analysis: Record the mass loss versus temperature curve. Determine the onset temperature of decomposition (Tₒₙₛₑₜ), the temperature of maximum decomposition rate (Tₚₑₐₖ) from the derivative curve, and the final residual mass percentage.

Protocol 2: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.

-

Rationale: Hermetically sealed pans are crucial to prevent mass loss due to sublimation or evaporation before the melting or decomposition point is reached, which would invalidate the heat flow measurement.

-

-

Experimental Setup: Place the sample and reference pans into the DSC cell. Purge with Nitrogen at 20-50 mL/min.

-

Thermal Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

Rationale: The temperature range is selected to encompass the melting point and the initial stages of decomposition, as identified by TGA.

-

-

Data Analysis: Record the heat flow versus temperature curve. Determine the melting point (Tₘ) and the enthalpy of fusion (ΔHբ). Identify any exothermic events post-melting that indicate decomposition.

Data Interpretation and Practical Implications

The data obtained from TGA and DSC analyses must be synthesized to build a complete stability profile.

Table of Expected Thermal Properties

| Parameter | Atmosphere | Expected Value | Significance |

| Melting Point (Tₘ) | Nitrogen | ~108 °C | Confirms identity and purity; defines the transition to the liquid phase. |

| Enthalpy of Fusion (ΔHբ) | Nitrogen | Varies | Energy required to melt the solid; useful for purity analysis. |

| TGA Onset (Tₒₙₛₑₜ) | Nitrogen | ~200 - 250 °C | The temperature at which significant pyrolytic degradation begins. This is a critical upper limit for handling in an inert environment. |

| TGA Onset (Tₒₙₛₑₜ) | Air | ~180 - 220 °C | The temperature at which oxidative degradation begins. Typically lower than in an inert atmosphere. |

| DSC Decomposition | Nitrogen | >220 °C (Exotherm) | Indicates that the decomposition process releases energy, posing a risk of thermal runaway if not controlled. |

| Char Residue @ 600°C | Nitrogen | 15 - 25 % | The amount of non-volatile carbonaceous material left after pyrolysis. |

| Char Residue @ 600°C | Air | < 5 % | In an oxidative atmosphere, the material is expected to decompose more completely. |

Diagram: Interpreting Thermal Data

Caption: Logical flow from analytical data to practical safety guidelines.

Actionable Insights for Laboratory and Process Chemistry

-

Storage: The compound is a stable solid at ambient temperatures. It should be stored in a cool, dry, well-ventilated area away from direct heat and strong oxidizing agents.[5][21][22]

-

Handling: As a combustible solid and a known skin and eye irritant, appropriate personal protective equipment (gloves, safety goggles) must be worn.[5][10][12] Avoid creating dust. All heating operations should be conducted in a well-ventilated fume hood.

-

Process Safety: The key takeaway is the onset of decomposition. For any reaction involving this compound, the process temperature should be kept well below its Tₒₙₛₑₜ, especially in the presence of air or other oxidizers. If a reaction must be run at higher temperatures (e.g., >180 °C), a nitrogen or argon atmosphere is strongly recommended to suppress oxidative decomposition. The exothermic nature of the decomposition highlights the need for excellent temperature control to prevent a runaway reaction.

Conclusion

The thermal stability of this compound is robust under standard storage and handling conditions. However, it undergoes significant decomposition at elevated temperatures, with degradation commencing at a lower temperature in an oxidative atmosphere compared to an inert one. The primary thermal hazards are the onset of an exothermic decomposition above approximately 200 °C and the potential release of hazardous byproducts. By employing the analytical techniques of TGA and DSC as outlined in this guide, researchers and drug development professionals can precisely determine the safe operating envelope for this valuable compound, ensuring both the integrity of their scientific work and the safety of their laboratory environment.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Marine Bromophenol Bis (2,3-Dibromo-4,5-dihydroxy-phenyl)-methane Inhibits the Proliferation, Migration, and Invasion of Hepatocellular Carcinoma Cells via Modulating β1-Integrin/FAK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ehs.berkeley.edu [ehs.berkeley.edu]

- 6. 3,5-Dibromo-p-cresol | 13979-81-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. fishersci.com [fishersci.com]

- 9. scbt.com [scbt.com]

- 10. This compound | C7H6Br2O | CID 55457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 13979-81-2 [chemicalbook.com]

- 12. This compound, 97% | Fisher Scientific [fishersci.ca]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. akjournals.com [akjournals.com]

- 16. cpsm.kpi.ua [cpsm.kpi.ua]

- 17. mdpi.com [mdpi.com]

- 18. e3s-conferences.org [e3s-conferences.org]

- 19. adhesion.kr [adhesion.kr]

- 20. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

Navigating the Synthesis and Handling of 3,5-Dibromo-4-methylphenol: A Technical Guide for the Advanced Researcher

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals engaged in work with 3,5-Dibromo-4-methylphenol. It moves beyond standard safety data sheets to provide a deeper understanding of the causality behind safety protocols and handling procedures, grounded in the physicochemical properties and toxicological profile of halogenated phenols. The objective is to foster a proactive safety culture through informed and meticulous laboratory practices.

Compound Profile and Physicochemical Characteristics

This compound, also known as 3,5-Dibromo-p-cresol, is a brominated aromatic organic compound.[1] Understanding its fundamental properties is the first step in a comprehensive risk assessment. These characteristics dictate its behavior in various experimental settings and inform the necessary safety precautions.

| Property | Value | Source |

| Molecular Formula | C₇H₆Br₂O | [1] |

| Molecular Weight | 265.93 g/mol | [1] |

| Appearance | White to gray powder | [2] |

| CAS Number | 13979-81-2 | [1] |

| Flash Point | > 110 °C (> 230 °F) | [2] |

The solid, powdered nature of this compound necessitates careful handling to avoid the generation of dust, which can be easily inhaled or spread, increasing the risk of exposure.[2][3]

Hazard Identification and Toxicological Insights

This compound is classified as a hazardous substance, primarily due to its irritant properties.[1][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on aggregated data.[1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The presence of bromine atoms on the phenol ring can influence its toxicological profile. Halogenated phenols, as a class, can exhibit toxicity through various mechanisms. While specific mechanistic data for this compound is not extensively detailed in readily available literature, the known effects of phenols and halogenated aromatics suggest that irritation is a primary concern. The phenolic hydroxyl group can be corrosive to tissues, and the aromatic ring can interact with biological macromolecules.[5]

It is crucial to treat this compound with the recognition of "having unknown hazards and toxicity," as the full extent of its long-term effects may not be fully elucidated.[6] All handling should be performed by personnel with specialized knowledge and experience.[6]

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

A robust safety strategy relies on a hierarchy of controls, starting with engineering solutions to minimize exposure, followed by the diligent use of Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of this compound, especially the handling of the dry powder, must be conducted in a properly functioning chemical fume hood to prevent the inhalation of airborne particles.[7]

-

Ventilation: Ensure adequate general laboratory ventilation to maintain low ambient concentrations of any potential vapors or dust.[2]

-

Designated Work Area: Establish a clearly marked and designated area for working with this compound to prevent cross-contamination.[3]

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their location should be known to all personnel working in the laboratory.[2]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[8] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]

-

Hand Protection: The choice of gloves is critical. While nitrile gloves are commonly used in laboratory settings and offer splash protection, for more direct or prolonged handling of phenols, more robust materials are recommended.[9][10]

-

For incidental contact (e.g., handling a sealed container): A single pair of standard nitrile gloves may be sufficient.

-

For direct handling of the powder or solutions: Double-gloving with nitrile gloves is a good practice. For extended procedures or when handling larger quantities, consider using thicker, chemical-resistant gloves such as butyl rubber or laminate film (e.g., Silver Shield®), as these generally offer better protection against phenols.[9][11]

-

Important: Gloves should be inspected for any signs of degradation before use and changed immediately if contamination occurs.[3]

-

-

Body Protection: A laboratory coat must be worn at all times. For procedures with a significant risk of splashes, a chemically resistant apron is also recommended.[8]

-

Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required. However, if there is a potential for dust generation outside of a fume hood, or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][12]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidental exposure and maintaining the integrity of the compound.

Handling Procedures

-

Avoid Dust Generation: When weighing or transferring the powder, do so carefully to minimize the creation of dust.[2] Using a balance inside a fume hood or a powder-containment enclosure is best practice.[3]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[11]

-

Avoid Incompatibilities: Keep this compound away from strong oxidizing agents, acid anhydrides, and acid chlorides.[2] Phenols can be oxidized by strong oxidizing agents to form quinones.[4][13] This reaction can be exothermic and may produce hazardous byproducts.

Storage Requirements

-

Container: Store in a tightly closed, properly labeled container.[2]

-

Location: Keep in a cool, dry, and well-ventilated area.[2]

-

Segregation: Store away from incompatible materials as mentioned above.[2]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a calm and methodical response is crucial. All laboratory personnel should be familiar with these procedures.

First-Aid Measures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

-

Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][5] For significant exposure to phenols, decontamination with polyethylene glycol (PEG) 300 or 400, if available, can be more effective than water alone.[2][9]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill Response

The response to a spill will depend on its size and location.

-

Minor Spill (contained within a fume hood):

-

Ensure appropriate PPE is worn (including respiratory protection if necessary).

-

Carefully sweep up the solid material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste.[2]

-

Decontaminate the area with a suitable solvent (e.g., soap and water), followed by a final wipe-down. All cleaning materials should be disposed of as hazardous waste.[9]

-

-

Major Spill (outside of a fume hood or a large quantity):

-

Evacuate the immediate area and alert nearby personnel.[9]

-

Restrict access to the area.

-

Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[2]

-

If safe to do so, and you are trained, you can cover the spill with an absorbent material to prevent further spread.[14]

-

Firefighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5]

-

Hazards from Combustion: During a fire, irritating and toxic gases, including carbon oxides and hydrogen bromide, may be generated.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Considerations

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

-

Waste Segregation: Do not mix with non-halogenated waste streams.[7]

-

Containerization: Collect all waste materials (the compound itself, contaminated labware, and cleaning materials) in a dedicated, clearly labeled, and sealed hazardous waste container.[7]

-

Disposal Method: Disposal must be carried out by a licensed hazardous waste disposal company, typically through high-temperature incineration.[6][7] Never dispose of this chemical down the drain.[7]

Visualizing Safety Workflows

Chemical Hazard Overview

Caption: GHS hazard classifications for this compound.

Risk Mitigation Workflow

Caption: A workflow for mitigating risks associated with handling the compound.

Emergency Response Decision Tree

Caption: Decision-making process for different emergency scenarios.

References

- 1. ehs.yale.edu [ehs.yale.edu]

- 2. ehs.yale.edu [ehs.yale.edu]

- 3. safety.duke.edu [safety.duke.edu]

- 4. 17.10 Reactions of Phenols - Organic Chemistry | OpenStax [openstax.org]

- 5. 1910.1200 App A - Health Hazard Criteria (Mandatory) | Occupational Safety and Health Administration [osha.gov]

- 6. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.psi-bfm.com [resources.psi-bfm.com]

- 8. ehs.wwu.edu [ehs.wwu.edu]

- 9. oehs.tulane.edu [oehs.tulane.edu]

- 10. ehrs.upenn.edu [ehrs.upenn.edu]

- 11. nj.gov [nj.gov]

- 12. Video: Oxidation of Phenols to Quinones [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps - Lone Star Hazmat [lonestarhazmat.com]

An In-Depth Technical Guide to the Purity Analysis of 3,5-Dibromo-4-methylphenol

This guide provides a comprehensive framework for the purity analysis of 3,5-Dibromo-4-methylphenol (DBMP), a key intermediate in various chemical syntheses. For researchers, scientists, and drug development professionals, ensuring the purity and identity of such starting materials is a foundational requirement for reproducible results, process control, and regulatory compliance. This document moves beyond rote protocols to explain the scientific rationale behind the selection of orthogonal analytical techniques, enabling a robust and self-validating approach to quality assessment.

Introduction: The Imperative for Purity

This compound, also known as 3,5-Dibromo-p-cresol, is a halogenated aromatic compound. Its utility as a building block is predicated on its defined structure and high purity. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, lower yields, and the introduction of potentially toxic byproducts into a synthesis stream. Therefore, a multi-faceted analytical strategy is not merely recommended; it is essential. This guide outlines an orthogonal approach, leveraging the strengths of different analytical techniques to build a complete and trustworthy purity profile.

Physicochemical Properties & Predicted Impurity Profile

A thorough analysis begins with understanding the target molecule and its likely contaminants, which are often related to the synthetic route.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13979-81-2 | [1][2][3] |

| Molecular Formula | C₇H₆Br₂O | [1][3] |

| Molecular Weight | 265.93 g/mol | [1][3] |

| Melting Point | 105-110 °C | [4] |

| Boiling Point | 280-286 °C | [4] |

| Appearance | White to off-white crystalline powder | [4] |

Synthetic Pathway and Potential Impurities

This compound is typically synthesized via the electrophilic bromination of p-cresol (4-methylphenol).[5] The hydroxyl group of p-cresol is a highly activating, ortho, para-directing group, making the benzene ring highly susceptible to bromination.[6][7] This reactivity, while efficient, can also lead to a range of process-related impurities if the reaction conditions are not precisely controlled.

Caption: Synthesis of DBMP and formation pathways for key process-related impurities.

Table 2: Predicted Process-Related Impurities

| Impurity Name | Origin | Rationale |

| p-Cresol | Unreacted Starting Material | Incomplete reaction. |

| 3-Bromo-4-methylphenol | Intermediate/Byproduct | Mono-bromination product. |

| 2,5-Dibromo-4-methylphenol | Isomeric Byproduct | Alternative bromination pattern. |

| 2,3,5-Tribromo-4-methylphenol | Over-bromination | Reaction with excess bromine. |

Orthogonal Analytical Methodologies

No single analytical technique can definitively establish purity. A robust assessment relies on an orthogonal approach, where different methods with distinct separation and detection principles are employed. For DBMP, a combination of chromatography for separation and spectroscopy for identification is the gold standard.

Chromatographic Purity: Reversed-Phase HPLC

Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of non-volatile organic molecules like DBMP. A reversed-phase method is chosen because the C18 stationary phase provides excellent separation for moderately polar to nonpolar aromatic compounds based on their hydrophobicity. Impurities such as the less brominated (more polar) p-cresol and monobromo-cresol will elute earlier, while the target DBMP and any over-brominated (less polar) impurities will be retained longer, allowing for effective separation and quantification. This methodology is consistent with general principles for analyzing phenols outlined by various sources.[8][9][10]

Caption: Standard workflow for the HPLC purity analysis of DBMP.

Trustworthiness: Self-Validating Protocol

The following protocol incorporates system suitability tests (SST) as mandated by pharmacopeial guidelines like USP <621>, ensuring the analytical system is performing correctly before sample analysis.[11][12][13][14]

Experimental Protocol: HPLC Purity Determination

-

Chromatographic System:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV at 285 nm.

-

Injection Volume: 10 µL.

-

-

Standard and Sample Preparation:

-

Standard Solution: Prepare a ~0.1 mg/mL solution of this compound reference standard in a 50:50 mixture of Acetonitrile and Water.

-

Sample Solution: Prepare a ~0.1 mg/mL solution of the test sample in the same diluent.

-

-

System Suitability Test (SST):

-

Inject the Standard Solution five replicate times.

-

Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the five replicates must be ≤ 2.0%. The tailing factor for the DBMP peak should be between 0.8 and 1.5.

-

-

Procedure:

-

Inject a blank (diluent) to ensure no carryover.

-

Inject the Standard Solution.

-

Inject the Sample Solution in duplicate.

-

-

Calculation:

-

Determine the purity by area percent normalization.

-

Purity (%) = (Area of DBMP Peak / Total Area of All Peaks) x 100.

-

Identify and report any impurities exceeding 0.10%.

-

Orthogonal Check: Gas Chromatography (GC-MS)

Expertise & Causality: To confirm the purity results from HPLC and to identify unknown impurities, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an invaluable orthogonal technique.[15][16] GC separates compounds based on their volatility and interaction with the stationary phase. For phenolic compounds, there can be a risk of peak tailing due to interaction with the silanol groups in the column. However, for a relatively simple molecule like DBMP, a non-polar column often provides adequate chromatography. The key advantage is the mass spectrometer detector. It provides mass-to-charge ratio data, which is crucial for confirming the identity of the main peak and tentatively identifying impurities based on their fragmentation patterns and, critically, the distinct isotopic signature of bromine atoms.[15][17]

Experimental Protocol: GC-MS Identity and Impurity Identification

-

Chromatographic System:

-

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at 1.2 mL/min.

-

Inlet Temperature: 280 °C.

-

Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

MS Transfer Line: 280 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: 50-400 m/z.

-

-

Sample Preparation:

-

Prepare a ~1 mg/mL solution of the sample in a suitable solvent like Methanol or Dichloromethane.

-

-

Data Interpretation:

-

Identity Confirmation: The mass spectrum of the main peak should correspond to DBMP. Look for the molecular ion (M+) cluster around m/z 264, 266, and 268, showing the characteristic ~1:2:1 pattern for a molecule with two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).

-

Impurity Identification: Analyze the mass spectra of smaller peaks. For example, unreacted p-cresol would show a molecular ion at m/z 108. Monobromo-cresol would show a cluster around m/z 186/188. Tribromo-cresol would show a cluster around m/z 342/344/346/348.

-

Spectroscopic Identity Confirmation

While chromatography separates components, spectroscopy confirms the molecular structure of the main component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: ¹H and ¹³C NMR spectroscopy provides definitive structural confirmation.[18][19] The chemical shifts, splitting patterns, and integration of the proton signals, along with the number and shifts of the carbon signals, create a unique fingerprint of the molecule. For this compound, the expected spectra are simple and diagnostic.

-

¹H NMR: The high symmetry of the molecule leads to a highly predictable spectrum.[18][19]

-

A singlet for the two equivalent aromatic protons (H-2 and H-6).

-

A singlet for the three methyl protons (CH₃).

-

A broad singlet for the hydroxyl proton (-OH), which can be exchanged with D₂O for confirmation.[18]

-

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments.

-

The carbon bearing the hydroxyl group (C-1) will be significantly downfield.[19][20]

-

The two equivalent bromine-bearing carbons (C-3 and C-5) will appear as a single signal.

-

The two equivalent aromatic CH carbons (C-2 and C-6) will appear as a single signal.

-

The carbon bearing the methyl group (C-4).

-

The methyl carbon (CH₃).

-

Method Validation and Trustworthiness

All analytical methods used for quality control must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[21][22][23][24] Validation demonstrates that a method is suitable for its intended purpose by assessing parameters like:

-

Specificity: The ability to assess the analyte in the presence of impurities.

-

Linearity: Proportionality of the signal to the concentration of the analyte.

-

Accuracy: Closeness of test results to the true value.

-

Precision: Repeatability and intermediate precision of the results.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified.

Conclusion: A Synthesis of Evidence